3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline
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Overview
Description
3-[(1S,5S)-3,6-diazabicyclo[320]heptan-3-yl]quinoline is a complex organic compound featuring a bicyclic structure fused with a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,5S)-3,6-diazabicyclo[320]heptan-3-yl]quinoline typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions and scaling up the synthesis process. The use of continuous flow reactors and advanced catalytic systems are some of the strategies being explored to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
The reactions often require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be carried out under acidic or basic conditions, while reduction reactions often require anhydrous solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of partially or fully reduced bicyclic structures .
Scientific Research Applications
3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Mechanism of Action
The mechanism of action of 3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of atoms and functional groups.
3-azabicyclo[3.1.1]heptane:
Uniqueness
3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline is unique due to its specific combination of a bicyclic scaffold and a quinoline ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H15N3 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline |
InChI |
InChI=1S/C14H15N3/c1-2-4-13-10(3-1)5-12(7-16-13)17-8-11-6-15-14(11)9-17/h1-5,7,11,14-15H,6,8-9H2/t11-,14+/m0/s1 |
InChI Key |
PKTSUYRXYHYCBU-SMDDNHRTSA-N |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]2N1)C3=CC4=CC=CC=C4N=C3 |
Canonical SMILES |
C1C2CN(CC2N1)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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